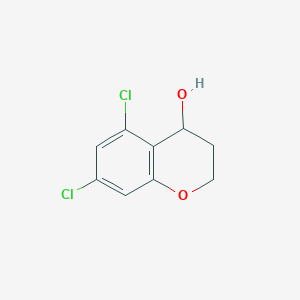
4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole
Descripción general
Descripción
The compound “4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole” is a derivative of nitrophenol, which is a simple organic aromatic compound widely used in manufacturing many products . Nitrophenol derivatives are often used in research due to their interesting properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, nitrophenol derivatives are often synthesized through various chemical reactions . For example, new carbamates of 4-nitrophenylchloroformate were synthesized by a simple nucleophilic substitution .Chemical Reactions Analysis
The reduction of 4-nitrophenol (4-NP) in the presence of reducing agents by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Applications
Multi-component Synthesis : The synthesis of 1,5-disubstituted 1,2,3-triazoles, including compounds related to the chemical , has been achieved through a metal-free multi-component reaction. This method provides a route to synthesize heterocyclic aromatic compounds, with potential antibacterial and antifungal applications tested against various microorganisms (Vo, 2020).
Luminescent Materials : A study on quinoline-triazoles, including a derivative similar to 4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole, demonstrated their application in probing the relationship between lattice hydrogen-bonding interactions and crystal growth. These compounds are luminescent and thermally stable, suggesting their potential in material science (Bai, Young, & Hor, 2017).
Anticancer Studies : Mannich bases derived from 1,2,4-triazoles, a closely related class of compounds, were synthesized and screened for anticancer activity. This indicates the role of triazole derivatives in the development of new therapeutic agents (Holla, Veerendra, Shivananda, & Poojary, 2003).
Antimicrobial Activity : Research on the antimicrobial properties of metal complexes with polydentate 1,2,4-triazole ligands suggests the potential of triazole derivatives, including 4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole, as antimicrobial agents. The novel ligand and its complexes showed promising results against various microorganisms (Al-Alzawi, Al-Jibouri, Rasheed, & Al-Bayati, 2023).
Propiedades
IUPAC Name |
4-(diethoxymethyl)-1-(4-nitrophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-3-20-13(21-4-2)12-9-16(15-14-12)10-5-7-11(8-6-10)17(18)19/h5-9,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULOCKNLBZSRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



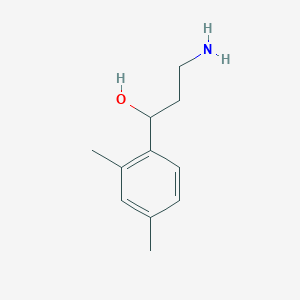


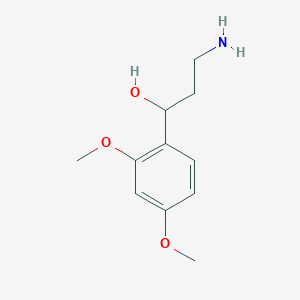
![1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1444196.png)


![{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1444204.png)
![4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole](/img/structure/B1444205.png)
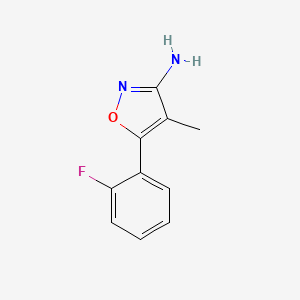
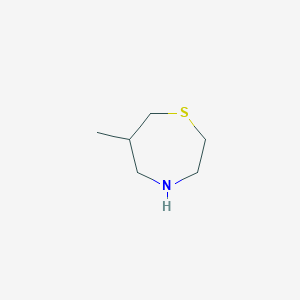
![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine](/img/structure/B1444208.png)

